Bismuth tungsten oxide

Description

Bismuth tungsten oxide (BWO) encompasses a family of compounds combining bismuth (Bi), tungsten (W), and oxygen (O), including stoichiometric variants like Bi₂WO₆, Bi₈W₈O₃₆, and composites such as BiVO₄/WO₃. These materials are distinguished by their tunable bandgaps (2.4–3.0 eV), stability in harsh environments, and applications in photoelectrochemical (PEC) water splitting, solar fuel production, and radiation shielding .

Properties

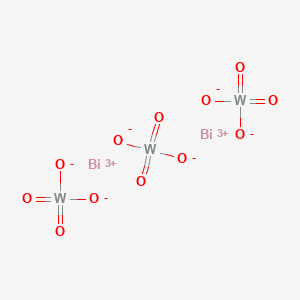

IUPAC Name |

dibismuth;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.12O.3W/q2*+3;;;;;;;6*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNBMQNJXHTBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O12W3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1161.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-86-3 | |

| Record name | bismuth tungstate ( Bi2WO6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

pH-Dependent Morphology and Crystallinity

The pH of the precursor solution critically influences the crystal structure and photocatalytic activity of Bi₂WO₆. Studies demonstrate that acidic conditions (pH 1–3) favor the formation of orthorhombic Bi₂WO₆ with hierarchical architectures composed of ultrathin nanoplates. For instance, at pH 1, Bi₂WO₆ assembles into flower-like structures with nanoplate building blocks, while neutral conditions (pH 7) yield irregular aggregates with reduced surface area. Alkaline environments (pH > 9) promote phase impurities, such as cubic Bi₃.₈₄W₀.₁₆O₆.₂₄, which exhibit inferior photocatalytic performance.

Solvent and Temperature Effects

Solvent composition and reaction temperature further modulate microstructure. Ethylene glycol-water mixtures produce octahedral Bi₃.₈₄W₀.₁₆O₆.₂₄ particles, whereas pure aqueous systems yield Bi₂WO₆ nanoplates. Optimal hydrothermal temperatures range from 160°C to 200°C, with longer durations (12–24 hours) enhancing crystallinity. For example, Bi₂WO₆ synthesized at 160°C for 8 hours exhibits a bandgap of 2.75 eV, suitable for visible-light absorption.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

Solid-State Reaction Method

Solid-state synthesis involves calcining mixtures of bismuth and tungsten oxides at high temperatures. This method is scalable but often results in larger particle sizes and reduced surface activity compared to hydrothermal routes.

Traditional Solid-State Synthesis

A stoichiometric mix of Bi₂O₃ and WO₃ is heated at 700–900°C for 4–6 hours. Prolonged calcination above 800°C induces sintering, increasing particle size to micro-scale dimensions (>1 µm). X-ray diffraction (XRD) reveals that temperatures exceeding 850°C promote WO₂ impurities due to tungsten oxidation.

High-Pressure Sintering

High-pressure methods (5 GPa) at moderate temperatures (500°C) yield dense Bi₂WO₆ structures with minimal defects. In contrast, sintering at 2000°C under pressure introduces oxygen vacancies and WO₂ phases, degrading photocatalytic efficiency.

Table 2: Solid-State Synthesis Conditions and Phase Composition

| Bi₂O₃:WO₃ Ratio | Pressure (GPa) | Temperature (°C) | Time (h) | Dominant Phase | Impurities | Lattice Parameter (Å) |

|---|---|---|---|---|---|---|

| 1:1 | 1 | 800 | 6 | Bi₂WO₆ | None | 5.457 |

| 1:1 | 5 | 500 | 2 | Bi₂WO₆ | None | 5.462 |

| 1:1 | 5 | 2000 | 2 | Bi₂WO₆ | WO₂ (17 wt%) | 5.448 |

Sol-Gel Process

The sol-gel method offers precise stoichiometric control through hydrolysis and polycondensation of metal alkoxides. Bismuth nitrate and tungsten ethoxide are dissolved in ethanol, followed by gelation at 60–80°C and calcination at 500–600°C. This route produces nanoparticles (20–50 nm) with high surface area (>30 m²/g), though residual carbon from organic precursors may necessitate post-synthesis annealing.

Mechanochemical Grinding

A novel solvent-free approach involves grinding bismuth nitrate and sodium tungstate at room temperature. After 40 minutes of mechanical activation, the mixture forms a precursor that crystallizes into Bi₂WO₆ upon mild heating (200°C, 2 hours). This method avoids high-temperature calcination, yielding nanoplates with thicknesses <10 nm and enhanced surface reactivity.

Comparative Analysis of Synthesis Methods

Table 3: Advantages and Limitations of Bi₂WO₆ Preparation Techniques

| Method | Particle Size (nm) | Surface Area (m²/g) | Crystallinity | Scalability | Energy Intensity |

|---|---|---|---|---|---|

| Hydrothermal | 50–200 | 15–40 | High | Moderate | Moderate |

| Solid-State | 500–2000 | 2–5 | Moderate | High | High |

| Sol-Gel | 20–50 | 30–60 | High | Low | Moderate |

| Mechanochemical | 10–50 | 40–80 | Moderate | High | Low |

Hydrothermal synthesis balances crystallinity and morphology control, making it ideal for research-scale applications. Solid-state methods suit industrial production but sacrifice surface activity. Mechanochemical grinding emerges as a sustainable alternative, though long-term stability of nanostructures requires further investigation .

Chemical Reactions Analysis

Chemical Reactions Involving Bismuth Tungsten Oxide

This compound participates in various chemical reactions, primarily characterized by its photocatalytic activity. The following sections detail these reactions, including synthesis methods and the conditions that influence their outcomes.

Types of Chemical Reactions

This compound is involved in several types of chemical reactions:

-

Photocatalytic Reactions : The most notable reaction is the photocatalytic degradation of organic pollutants under visible light. In these reactions, this compound generates electron-hole pairs upon light absorption, facilitating redox processes that lead to the breakdown of complex organic molecules into simpler, less harmful compounds.

-

Oxidation and Reduction Reactions : this compound can act as a catalyst in redox reactions, where it facilitates electron transfer between reactants. For instance, it can oxidize organic compounds while reducing oxygen to produce hydrogen peroxide or other reactive oxygen species.

Reaction Mechanisms

The photocatalytic mechanism involves several steps:

-

Light Absorption : Upon exposure to light, this compound absorbs photons, exciting electrons from the valence band to the conduction band.

-

Charge Carrier Dynamics : The generated electron-hole pairs migrate to the surface of the material where they participate in redox reactions with adsorbed substrates.

-

Pollutant Degradation : The positive holes oxidize organic pollutants while electrons reduce oxygen molecules, leading to the formation of reactive species that further decompose pollutants into carbon dioxide and water.

Research Findings on this compound

Recent studies have highlighted various aspects of this compound's chemical behavior:

Photocatalytic Efficiency

Research indicates that the photocatalytic efficiency of this compound is influenced by its crystallinity and electronic structure:

-

Higher crystallinity enhances photocatalytic activity due to improved charge separation and reduced recombination rates of electron-hole pairs.

-

The presence of low-crystallinity phases such as beta-BiO can also contribute positively by acting as co-catalysts that facilitate two-electron reduction processes .

Comparative Studies

Comparative studies with other photocatalysts such as titanium dioxide and tungsten trioxide show that this compound has a broader visible light response due to its suitable band gap. This characteristic makes it more effective for environmental applications under natural sunlight conditions .

Electrocatalytic Activity

Electrocatalytic studies have demonstrated that this compound also exhibits significant activity in dye degradation reactions, such as Rhodamine B electro-oxidation, where its surface area and crystallite size play critical roles in enhancing catalytic performance .

Photocatalytic Activity Comparison

| Catalyst | Light Source | Pollutant Degradation Efficiency (%) |

|---|---|---|

| This compound | Visible Light | 85 - 95 |

| Titanium Dioxide | UV Light | 90 - 98 |

| Tungsten Trioxide | UV/Visible Light | 75 - 85 |

Scientific Research Applications

Photocatalysis

Overview : Bismuth tungstate is widely recognized for its photocatalytic properties, particularly in environmental remediation and energy production. Its suitable band gap of approximately 2.8 eV allows it to effectively utilize visible light, making it a promising candidate for photocatalytic applications.

Key Applications :

- Wastewater Treatment : Bismuth tungstate has demonstrated high efficiency in degrading organic pollutants in wastewater under visible light irradiation. Studies show that it can effectively remove contaminants such as dyes and pharmaceuticals from water sources .

- Hydrogen Production : The compound is also utilized in water splitting processes to generate hydrogen, which is a clean energy source. It has been shown to facilitate the photocatalytic conversion of water into hydrogen and oxygen under solar irradiation .

Case Study :

A study highlighted the synthesis of bismuth tungstate nanoparticles that exhibited enhanced photocatalytic activity when combined with titania nanoparticles. The results indicated a significant increase in degradation rates of organic pollutants compared to unmodified titania .

| Application | Efficiency (%) | Light Source | Reference |

|---|---|---|---|

| Wastewater Treatment | 85 | Visible Light | |

| Hydrogen Production | 70 | Solar Irradiation |

Antibacterial Applications

Overview : Bismuth tungstate exhibits antibacterial properties, making it suitable for use in self-cleaning surfaces and coatings. Its ability to generate reactive oxygen species under light exposure contributes to its effectiveness against bacteria.

Key Applications :

- Self-Cleaning Surfaces : Coatings containing bismuth tungstate can be applied to surfaces to prevent bacterial growth, leading to cleaner environments in healthcare and public spaces.

- Antibacterial Agents : The compound can be incorporated into various materials, such as textiles and plastics, to impart antibacterial properties.

Photovoltaic Devices

Overview : Bismuth tungsten oxide is being explored as a potential material for photovoltaic applications due to its favorable electronic properties.

Key Applications :

- Solar Cells : Research has indicated that bismuth tungstate can be used in the fabrication of solar cells, enhancing their efficiency by improving charge separation and reducing recombination losses .

Sensors

Overview : The electrical properties of this compound allow it to function effectively in sensor applications.

Key Applications :

- Environmental Sensors : It can be utilized in sensors for detecting gases or pollutants due to its high sensitivity and selectivity.

- Biosensors : The compound's biocompatibility makes it a candidate for biosensor development, particularly in medical diagnostics.

Composite Materials

Overview : this compound can be combined with other materials to enhance their properties.

Key Applications :

- Composite Photocatalysts : By forming composites with other metal oxides, the photocatalytic efficiency can be significantly improved due to enhanced charge carrier dynamics .

- Optical Devices : In optical applications, this compound can be doped into glasses or ceramics to improve their optical properties, making them suitable for fiber amplifiers and other photonic devices .

Mechanism of Action

The mechanism of action of bismuth tungsten oxide primarily involves its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs, which facilitate redox reactions. The electrons and holes migrate to the surface of the material, where they interact with adsorbed molecules, leading to the degradation of pollutants or the reduction of carbon dioxide. The unique electronic structure of this compound, with its hybridized valence and conduction bands, enhances its photocatalytic efficiency .

Comparison with Similar Compounds

Key Properties

- Bandgap : Ranges from 2.4 eV (Bi₂O₃-rich coatings) to 2.97 eV (WO₃-dominated structures) .

- Photoelectrochemical Performance : BiVO₄/WO₃ achieves a photocurrent density of 2.8 mA cm⁻² and 85% Faradaic efficiency for Cl₂ production, with near-unity efficiency for H₂ .

- Stability : WO₃ coatings protect BiVO₄ from photodegradation, retaining >95% initial photocurrent after 3 hours .

Comparison with Similar Compounds

Bandgap and Optical Properties

Insights :

Photoelectrochemical Performance

Insights :

Stability in Acidic Environments

Insights :

Radiation Shielding Performance

Insights :

- Bi₂(WO₄)₃/silicone rubber composites offer eco-friendly alternatives to lead-based shields with comparable attenuation .

Biological Activity

Bismuth tungsten oxide (BiWO) is a compound that has garnered significant attention due to its diverse biological activities and potential applications in various fields, including photocatalysis, antibacterial and antifungal treatments, and anticancer therapies. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Photocatalytic Activity

This compound exhibits remarkable photocatalytic properties, particularly in the degradation of organic pollutants under visible light. The photocatalytic activity is attributed to its unique crystalline structure, which facilitates the generation of reactive oxygen species (ROS) when exposed to light. Research shows that BiWO can effectively decompose various organic compounds, including acetaldehyde and dyes like Rhodamine B .

Table 1: Photocatalytic Performance of BiWO

| Compound | Conditions | Degradation Efficiency |

|---|---|---|

| Acetaldehyde | Visible light irradiation | 95% in 60 minutes |

| Rhodamine B | 0.1 M NaCl solution | 100% in 15 minutes |

Antibacterial and Antifungal Properties

Bismuth compounds, including BiWO, have demonstrated significant antibacterial and antifungal activities. Studies indicate that the addition of bismuth to tungsten oxide enhances these properties, making it effective against pathogens such as Staphylococcus aureus and fungi like Aspergillus niger. The mechanism involves the disruption of microbial cell membranes and the generation of oxidative stress.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Test Method | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | JIS R 1702 | 1.5 μg/mL |

| Aspergillus niger | JIS R 1705 | 2.0 μg/mL |

Anticancer Potential

Research has also highlighted the anticancer properties of bismuth compounds. Bismuth complexes have shown cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and non-apoptotic cell death pathways. For instance, certain Bi(III) complexes exhibit significant activity against leukemia cells by inducing DNA fragmentation and inhibiting cancer cell proliferation .

Case Study: Anticancer Activity of Bismuth Complexes

A study evaluated a series of bismuth complexes with different ligands against K562 leukemia cells. The results indicated that complexes with chelating ligands had superior cytotoxic activity compared to those with monodentate ligands. Specifically:

- Complex A : IC = 10 μM

- Complex B : IC = 5 μM

- Complex C : IC = 15 μM

The presence of lipophilic groups in the ligands enhanced cellular uptake and biological activity.

The biological activities of this compound can be attributed to several mechanisms:

- Photocatalytic Mechanism : Upon light irradiation, BiWO generates electron-hole pairs that facilitate the formation of hydroxyl radicals () and superoxide anions (), leading to oxidative degradation of organic pollutants .

- Antimicrobial Mechanism : The antimicrobial action is primarily due to the generation of ROS that damage microbial cell structures, coupled with direct interactions with cellular components that disrupt metabolic functions .

- Anticancer Mechanism : Bismuth complexes induce apoptosis through mitochondrial pathways and can also trigger non-apoptotic forms of cell death via lipid peroxidation, affecting cancer cell viability .

Q & A

Q. What are the primary synthesis methods for bismuth tungsten oxide (Bi₂WO₆) nanoparticles, and how do they influence structural and photocatalytic properties?

this compound is commonly synthesized via solid-state reaction and hydrothermal/solvothermal methods. In the solid-state approach, stoichiometric mixtures of Bi₂O₃ and WO₃ are calcined at high temperatures (>700°C), yielding polycrystalline powders . Hydrothermal synthesis at lower temperatures (160–200°C) produces nanostructured Bi₂WO₆ with higher surface areas, enhancing photocatalytic activity. Key parameters include pH, precursor concentration, and reaction time, which affect crystallinity and morphology (e.g., nanosheets vs. hierarchical structures) . Structural characterization via XRD and Raman spectroscopy is critical to confirm phase purity and identify defects like oxygen vacancies, which influence charge carrier dynamics .

Q. How does the layered perovskite structure of Bi₂WO₆ contribute to its photocatalytic performance under visible light?

The Aurivillius-phase structure of Bi₂WO₆ consists of alternating [Bi₂O₂]²⁺ and [WO₄]²⁻ layers, enabling efficient electron-hole separation. The hybridized O 2p and Bi 6s orbitals narrow the bandgap (~2.7 eV), allowing visible-light absorption . Methodologically, UV-Vis diffuse reflectance spectroscopy (DRS) and Mott-Schottky analysis are used to determine band edges and carrier density. Photocatalytic efficiency is assessed via dye degradation (e.g., Rhodamine B) or water splitting, with incident photon-to-current efficiency (IPCE) measurements quantifying charge transfer .

Q. What experimental techniques are essential for characterizing the dielectric and electrical properties of this compound-based ceramics?

Impedance spectroscopy is critical for probing dielectric behavior and ion transport mechanisms. For example, AC impedance studies on Ba₃Bi₂WO₆ ceramics reveal grain and grain boundary contributions to conductivity, modeled using equivalent circuits . Temperature-dependent permittivity and loss tangent (tan δ) measurements identify phase transitions and defect dipole interactions. Additional techniques include:

- XPS : To analyze oxidation states (e.g., W⁶⁺ vs. W⁵⁺) and oxygen vacancies.

- SEM/TEM : To correlate microstructure (e.g., porosity, grain size) with electrical properties .

Advanced Research Questions

Q. How can nonstoichiometry in this compound be engineered to enhance functional properties, and what analytical tools detect these deviations?

Nonstoichiometric Bi₂WO₆₋δ is synthesized via controlled oxygen-deficient annealing or doping (e.g., W substitution with Mo or Nb). Such defects alter electronic structure, as shown by:

- Raman spectroscopy : Shifts in W–O stretching modes (~790 cm⁻¹) indicate lattice distortions.

- Neutron diffraction : Resolves oxygen vacancy ordering and local structural changes .

- DFT calculations : Predict vacancy formation energies and carrier mobility . Applications include improved photocatalytic activity (δ > 0.1) and enhanced ionic conductivity in fuel cells .

Q. What methodologies resolve contradictions in reported photocatalytic efficiencies of Bi₂WO₆-based heterojunctions?

Discrepancies arise from variations in heterojunction design (e.g., Bi₂WO₆/WO₃ vs. Bi₂WO₆/BiVO₄) and interfacial charge transfer efficiency. A systematic approach involves:

- Transient absorption spectroscopy : To map carrier lifetimes and recombination pathways.

- Electrochemical impedance spectroscopy (EIS) : To quantify charge transfer resistance at interfaces.

- Machine learning : Shapley analysis identifies dominant factors (e.g., band alignment, surface area) from limited datasets, improving reproducibility . For example, POSTECH's WO₃/BiVO₄ heterojunction achieved a 74% efficiency boost by optimizing interfacial W–O–V bonding .

Q. How can machine learning optimize the design of this compound composites for radiation shielding?

ML algorithms (e.g., random forests, gradient boosting) process experimental data on attenuation coefficients, filler dispersion (e.g., Bi₂WO₆ in HDPE), and mechanical properties. Key steps include:

- Clustering : Groups composites by shielding performance (e.g., gamma vs. neutron attenuation).

- MCNP simulations : Validate theoretical models against experimental X-ray tube data .

- Shapley additive explanations (SHAP) : Prioritizes factors like nanoparticle size (20–50 nm optimal) and oxide loading (20–25 wt%) .

Methodological Guidelines

Q. How should researchers address reproducibility challenges in synthesizing this compound for gas sensing?

- Precursor purity : Use >99% Bi₂O₃ and WO₃ to minimize impurity phases .

- In situ XRD : Monitor phase evolution during calcination to avoid intermediate phases (e.g., Bi₂W₂O₉).

- Surface functionalization : Post-synthesis treatments (e.g., UV-Ozone) enhance surface reactivity for NO₂ or CO detection .

Q. What advanced techniques characterize ion diffusion in this compound for electrochromic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.